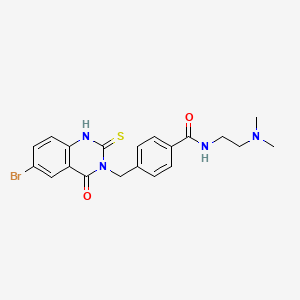![molecular formula C12H7N3O3S B2705217 7-Oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid CAS No. 1325305-04-1](/img/structure/B2705217.png)
7-Oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological and pharmacological activities, making it a valuable target for synthetic and medicinal chemistry research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid typically involves the annulation of a pyridine ring to a thiazole ring. One common method involves the reaction of thiazolidinone with aldehydes through a Knoevenagel condensation, followed by a Michael addition . This multicomponent one-pot method is efficient and environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thiazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups onto the heterocyclic rings.
Wissenschaftliche Forschungsanwendungen
7-Oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its derivatives are explored for use in various industrial applications, such as the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, some derivatives have been shown to inhibit phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival pathways . The compound’s structure allows it to form key interactions with the active sites of these enzymes, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrano[2,3-d]thiazole derivatives: These compounds also feature a fused thiazole ring and are studied for their pharmacological properties.
Uniqueness
What sets 7-Oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid apart is its specific substitution pattern and the presence of a carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for a diverse range of modifications, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
7-oxo-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3S/c16-10-6(12(17)18)5-14-9-8(15-19-11(9)10)7-3-1-2-4-13-7/h1-5H,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPLCKBBFGDLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NSC3=C2NC=C(C3=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,4-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2705138.png)
![(E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 2-methoxybenzoate](/img/structure/B2705139.png)




![2-Cyano-n-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2705147.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2705152.png)
![2-(4-chlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2705153.png)

